molecular formula C27H31NO2 B1260273 [1-(3-Phenoxypropyl)-4-piperidinyl]-diphenylmethanol

[1-(3-Phenoxypropyl)-4-piperidinyl]-diphenylmethanol

Cat. No. B1260273
M. Wt: 401.5 g/mol
InChI Key: CDZBEJLJZGBKFJ-UHFFFAOYSA-N
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Description

[1-(3-phenoxypropyl)-4-piperidinyl]-diphenylmethanol is a diarylmethane.

Scientific Research Applications

Crystalline Environment Studies

The study of crystalline environments, particularly involving the dehydration reactions in the solid state of certain compounds, has been explored. For example, research on (p-Hydroxyphenyl) diphenylmethanol and related structures like (3,5-dibromo-4-hydroxyphenyl)-diphenylmethanol, has shown significant interest in understanding the hydrogen-bonding and crystal structures of these compounds (Lewis et al., 1976).

Catalytic and Synthetic Applications

Studies have also focused on the catalytic capabilities of related compounds in chemical reactions. For instance, the cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, which are related to the core structure , have been used to catalyze oxidative cyclization of alkenols (Dönges et al., 2014). Additionally, research on ferrocene-1,1′-diylbis(diphenylmethanol) and its adducts with various molecules, including piperidine, has contributed to our understanding of hydrogen-bonded host-guest adducts (Ferguson et al., 1993).

Antiproliferative Studies

There has been significant interest in the antiproliferative activity of diphenyl(piperidin-4-yl)methanol derivatives. These compounds have been tested for their effects against various human cell lines, indicating potential applications in medicinal chemistry and pharmacology (Prasad et al., 2010).

Crystallography and Structural Analysis

Crystal structure analyses of derivatives of diphenyl(piperidin-4-yl)methanol have been conducted to understand their molecular configurations and interactions. Such studies provide valuable insights into the physical and chemical properties of these compounds (Raghuvarman et al., 2014).

Reactivity and Interaction Studies

Research has also explored the reactivity of compounds with sterically encumbered phenols and the formation of complexes through reactions with aldehydes and ketones (Keyes et al., 2017).

properties

Molecular Formula

C27H31NO2

Molecular Weight

401.5 g/mol

IUPAC Name

[1-(3-phenoxypropyl)piperidin-4-yl]-diphenylmethanol

InChI

InChI=1S/C27H31NO2/c29-27(23-11-4-1-5-12-23,24-13-6-2-7-14-24)25-17-20-28(21-18-25)19-10-22-30-26-15-8-3-9-16-26/h1-9,11-16,25,29H,10,17-22H2

InChI Key

CDZBEJLJZGBKFJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CCCOC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared according to the procedure used to synthesize the compound of Example 1. A mixture of 4.0 g (0.015 mole) of α, α-diphenyl-4-piperidinemethanol, 3.2 g (0.015 mole) of 1-bromo-3-phenoxypropane, 5.3 g (0.05 mole) of anhydrous sodium carbonate and 0.4 g of potassium iodide in 100 ml of 1-butanol gave 3.2 g (53%) of title compound as a white solid, mp 87°-88° C.
Name
compound
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Two
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5.3 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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